4-(2,5-dimethylphenyl)morpholine
Overview
Description
4-(2,5-dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse biological and therapeutic effects This compound is characterized by the presence of a morpholine ring attached to a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dimethylphenyl)morpholine typically involves the reaction of 2,5-dimethylaniline with morpholine. One common method is the Mannich reaction, which involves the condensation of 2,5-dimethylaniline, formaldehyde, and morpholine under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-dimethylphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted morpholine derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a ligand in catalytic reactions and as an intermediate in the synthesis of other organic compounds.
Medicine: It has been investigated for its antimicrobial, anti-inflammatory, and analgesic properties.
Industry: 4-(2,5-dimethylphenyl)morpholine is used in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as cholinesterases and legumain, thereby inhibiting their activity. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the prevention of neurodegenerative processes . The compound’s ability to modulate enzyme activity is attributed to its structural features, which allow it to fit into the enzyme’s active site and interfere with its function .
Comparison with Similar Compounds
4-(2,5-dimethylphenyl)morpholine can be compared with other morpholine derivatives to highlight its uniqueness:
Similar Compounds: Other morpholine derivatives include N-(2,6-Dimethylphenyl)morpholine, N-(2-Ethylphenyl)morpholine, and N-(2,5-Dimethylphenyl)-acetamide.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
213697-51-9 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-10-3-4-11(2)12(9-10)13-5-7-14-8-6-13/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
HBIPKTVFAFMKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.